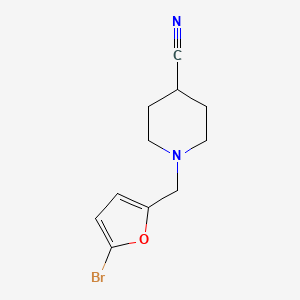

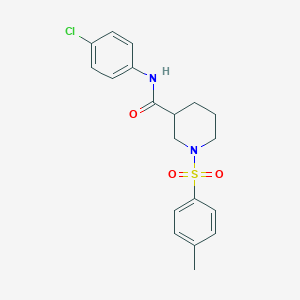

1-((5-Bromofuran-2-yl)methyl)piperidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “1-((5-Bromofuran-2-yl)methyl)piperidine-4-carbonitrile” are not detailed in the search results, it’s worth noting that piperidine derivatives are widely used in various chemical reactions. For instance, they are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

- Three-Component Condensation for Dihydrofuran-3-carbonitriles : A study demonstrated the synthesis of a library of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes, showcasing the compound's role in generating complex heterocyclic structures (Demidov et al., 2021).

Antiprotozoal Agents

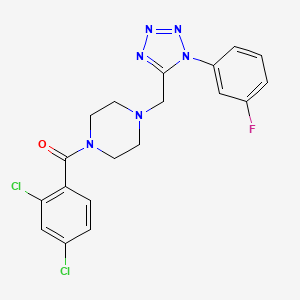

- Novel Dicationic Imidazo[1,2-a]pyridines : Research on 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt highlighted its synthesis from compounds including 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile. This study emphasized the compound's potential as antiprotozoal agents, demonstrating strong DNA affinities and in vitro and in vivo activities against T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

Antimicrobial Activity

- Synthesis and Activity of Pyrimidine-5-carbonitriles : The synthesis of 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles and their subsequent evaluation for antimicrobial activity revealed marked antibacterial properties, especially against Gram-positive bacteria. This work illustrates the compound's utility in developing new antimicrobials (Al-Deeb et al., 2013).

Anticancer Activity

- Pyrano[3,2-c]chromene Derivatives for Cancer Therapy : A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles were synthesized and assessed for their in vitro anticancer activity. These compounds exhibited potent antitumor activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2, showcasing their potential as novel anticancer agents (El-Agrody et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, Piperine, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician if you feel unwell .

Eigenschaften

IUPAC Name |

1-[(5-bromofuran-2-yl)methyl]piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOWLUVDELQGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

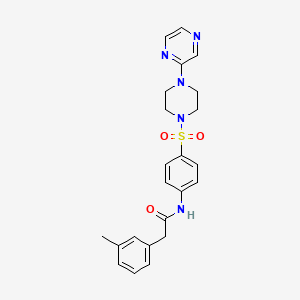

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2944061.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2944063.png)

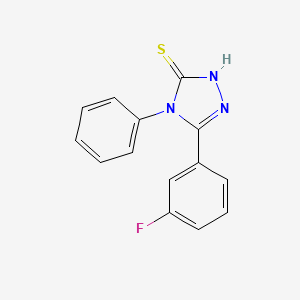

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2944072.png)

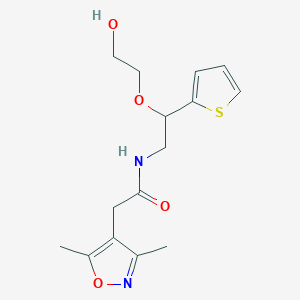

![5-Methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2944083.png)